molecular formula C22H28N2O2 B4927056 N-(2-adamantyl)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide

N-(2-adamantyl)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide

Cat. No.: B4927056
M. Wt: 352.5 g/mol
InChI Key: XVQNUJFDZHBWQU-UHFFFAOYSA-N
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Description

N-(2-adamantyl)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of adamantane derivatives

Properties

IUPAC Name

N-(2-adamantyl)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c25-20(23-22-17-7-14-6-15(9-17)10-18(22)8-14)13-24-12-19(11-21(24)26)16-4-2-1-3-5-16/h1-5,14-15,17-19,22H,6-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQNUJFDZHBWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)CN4CC(CC4=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-adamantyl)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide typically involves the following steps:

    Formation of the Adamantyl Moiety: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.

    Pyrrolidinone Formation: The pyrrolidinone ring can be synthesized via a cyclization reaction involving an amine and a carbonyl compound.

    Coupling Reaction: The final step involves coupling the adamantyl moiety with the pyrrolidinone derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-adamantyl)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antiviral or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-adamantyl)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to the desired therapeutic effect. The pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: An antiviral and antiparkinsonian drug.

    Memantine: Used in the treatment of Alzheimer’s disease.

    Rimantadine: Another antiviral drug.

Uniqueness

N-(2-adamantyl)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide is unique due to its specific structural features, which may confer distinct biological activities or chemical properties compared to other adamantane derivatives.

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